N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide
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Overview
Description
N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of pyridopyrimidines. Pyridopyrimidines are heterocyclic compounds that have shown significant biological potential and are present in various therapeutic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route involves the condensation of 6-chloro-4-hydroxypyrido[3,2-d]pyrimidine with pentyloxyacetyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridopyrimidine derivatives .
Scientific Research Applications
N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets. These interactions can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as palbociclib and dilmapimod, which have shown therapeutic potential in various applications .
Uniqueness
N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide is unique due to its specific structural features, such as the pentyloxy group and the chloro substituent, which confer distinct chemical and biological properties compared to other pyridopyrimidine derivatives .
Properties
CAS No. |
897362-20-8 |
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Molecular Formula |
C14H17ClN4O2 |
Molecular Weight |
308.76 g/mol |
IUPAC Name |
N-(6-chloro-4-pentoxypyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C14H17ClN4O2/c1-3-4-5-8-21-13-12-10(6-7-11(15)18-12)17-14(19-13)16-9(2)20/h6-7H,3-5,8H2,1-2H3,(H,16,17,19,20) |
InChI Key |
GRTMDMBYWDKFFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NC(=NC2=C1N=C(C=C2)Cl)NC(=O)C |
Origin of Product |
United States |
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